molecular formula C18H34O4 B1252782 9-hydroperoxy-10E-octadecenoic acid

9-hydroperoxy-10E-octadecenoic acid

Cat. No.: B1252782
M. Wt: 314.5 g/mol
InChI Key: DIKRZYGTMAMIKZ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroperoxy-10E-octadecenoic acid (9-HpOME) is a hydroperoxy fatty acid that serves as the 9-hydroperoxy derivative of oleic acid, positioning it as a significant oxylipin within lipid research . As a product of enzymatic or free-radical mediated oxidation, this compound is a key intermediate in the oxylipin pathway, leading to the formation of further oxidized metabolites. Its study is crucial for understanding the mechanisms of lipid peroxidation in model systems, such as edible oils rich in omega-6 polyunsaturated fatty acids, and the subsequent generation of compounds associated with oxidative stress . Researchers utilize 9-HpOME to investigate its role in cellular signaling and its potential bioactivity, including its function as a precursor for other oxidized lipid molecules that may interact with various biological targets . This compound provides valuable insights for scientific explorations in the fields of food chemistry, where lipid oxidation impacts quality and safety, and biochemistry, where oxidized lipids are studied for their roles in metabolic and inflammatory pathways.

Properties

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(E)-9-hydroperoxyoctadec-10-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h11,14,17,21H,2-10,12-13,15-16H2,1H3,(H,19,20)/b14-11+

InChI Key

DIKRZYGTMAMIKZ-SDNWHVSQSA-N

Isomeric SMILES

CCCCCCC/C=C/C(CCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCCCC=CC(CCCCCCCC(=O)O)OO

Origin of Product

United States

Biosynthesis and Formation Pathways of 9 Hpode

Enzymatic Formation Mechanisms

The enzymatic production of 9-HpODE is primarily catalyzed by lipoxygenases (LOX) and to a lesser extent by cyclooxygenases (COX). These enzymes exhibit specificity in terms of the position and stereochemistry of the resulting hydroperoxide.

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the addition of molecular oxygen to polyunsaturated fatty acids like linoleic acid. oup.com The reaction begins with the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, followed by the insertion of oxygen. mdpi.com

9-Lipoxygenases (9-LOX) are a specific type of lipoxygenase that predominantly oxygenates linoleic acid at the C-9 position, leading to the formation of 9-HpODE. researchgate.nettandfonline.com This process is significant in various biological contexts, including plant defense mechanisms. caymanchem.com For instance, in potatoes, a 9S-LOX has been identified and utilized for the specific synthesis of 9S-HpODE. tandfonline.com The enzyme from the microalga Chlorella pyrenoidosa has also been shown to produce both 9-HpODE and 13-HpODE from linoleic acid. nih.gov

In mice, the enzyme 15-lipoxygenase-2 (ALOX15B), also known as Alox8, is an arachidonic acid 8-lipoxygenase. nih.gov While its primary substrate is arachidonic acid, it can also metabolize other polyunsaturated fatty acids. However, studies on Alox15b knock-in mice suggest that it does not significantly contribute to the biosynthesis of 9-HODE, the reduced form of 9-HpODE. nih.gov Human ALOX15B, in contrast, primarily forms 15-hydroperoxy derivatives of arachidonic acid. nih.gov

The stereochemistry of the 9-HpODE produced is dependent on the specific lipoxygenase enzyme and the reaction conditions. For example, soybean lipoxygenase-1 can produce both (9S)-hydroperoxy-10E,12Z-octadecadienoic acid and (13S)-hydroperoxy-9Z,11E-octadecadienoic acid. researchgate.net The formation of the 9S-hydroperoxide is favored at a lower pH and is thought to occur only when linoleic acid is in its non-ionized carboxylic acid form. researchgate.net The purified LOX from Chlorella produces both 9-HPOD and 13-HPOD isomers in equal amounts over a pH range of 6 to 9. nih.gov

Specificity of Various Lipoxygenases in 9-HpODE Production
Enzyme SourcePredominant Product(s)StereochemistryReference
Potato9-HpODE9S tandfonline.com
Soybean Lipoxygenase-19-HpODE and 13-HpODE9S and 13S researchgate.net
Chlorella pyrenoidosa9-HpODE and 13-HpODE (equal amounts)Not specified nih.gov

Lipoxygenases and their products, including 9-HpODE, play a crucial role in plant defense against a variety of biotic and abiotic stresses. nih.govresearchgate.netresearchgate.net These stresses include pathogenic attacks, insect herbivory, wounding, UV radiation, and extreme temperatures. nih.govresearchgate.nettaylorfrancis.com The accumulation of LOX products is often transient and occurs in response to these environmental or developmental stimuli. researchgate.net For example, in response to high-temperature stress, some plant species show enhanced activity of 9-LOX isoforms. nih.gov The hydroperoxides formed can be further metabolized into a range of signaling molecules, such as jasmonic acid, which are involved in activating defense genes. nih.govresearchgate.nettaylorfrancis.com

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are primarily known for their role in the synthesis of prostaglandins (B1171923) from arachidonic acid. researchgate.netpoliklinika-harni.hr However, they can also metabolize other polyunsaturated fatty acids, including linoleic acid. wikipedia.org Both COX-1 and COX-2 can convert linoleic acid into hydroperoxides, although they predominantly produce 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). nih.gov Some studies indicate that COX enzymes can also produce smaller amounts of 9-HpODE. wikipedia.org Specifically, COX-1 and COX-2 can metabolize linoleic acid to 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid and a lesser amount of the 9(S) isomer. wikipedia.org

Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes represents another significant pathway for the enzymatic formation of 9-HpODE. nih.govwikipedia.org

Microsomal cytochrome P450 enzymes metabolize linoleic acid to generate a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding hydroxy forms. wikipedia.org These reactions typically result in a racemic mixture where the R stereoisomer is predominant. For instance, in human liver microsomes, the R/S ratio for 9-HODE production is approximately 80%/20%. wikipedia.org Concurrently, these enzymes also produce 13-HODE isomers in a similar R/S ratio. wikipedia.org Studies have identified CYP2C9 as a major human liver microsomal enzyme involved in the epoxidation of linoleic acid. nih.gov

In the plant kingdom, enzymes belonging to the CYP74 family of cytochrome P450s, such as allene (B1206475) oxide synthases (AOS), are involved in the metabolism of fatty acid hydroperoxides. oup.comresearchgate.netnih.gov For example, a specific AOS isoform in potato, StAOS3 (CYP74C), shows a high substrate specificity for 9-hydroperoxides of linoleic and linolenic acids. researchgate.netnih.gov This enzyme metabolizes (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) into various products, including α- and γ-ketols and the cyclopentenone compound 10-oxo-11-phytoenoic acid. researchgate.netnih.gov These products are the result of the hydrolysis of the initial unstable allene oxide, 9,10-epoxyoctadecadienoic acid. nih.gov The expression of StAOS3 is localized to below-ground organs like roots and tubers. researchgate.netnih.gov

Non-Enzymatic Formation Mechanisms

In addition to enzymatic pathways, 9-HpODE can also be formed through non-enzymatic reactions, particularly under conditions of oxidative stress. wikipedia.org

Free-Radical and Singlet-Oxygen Oxidations of Linoleic Acid

Oxidative stress in cells and tissues leads to the non-enzymatic oxidation of linoleic acid through free-radical and singlet-oxygen-mediated reactions. wikipedia.org These processes generate racemic mixtures of 9-HpODE and subsequently 9-HODE, where the S and R stereoisomers are produced in approximately equal amounts. wikipedia.org Free-radical oxidation of linoleic acid produces racemic mixtures of both 9-HODE and another isomer, 9-EE-HODE. wikipedia.org Singlet-oxygen attack on linoleic acid is presumed to produce racemic mixtures of 9-HODE, 10-hydroxy-8E,12Z-octadecadienoic acid, and 12-hydroxy-9Z-13-E-octadecadienoic acid. wikipedia.org These non-enzymatic oxidations are considered the primary source of 9-HODE and 13-HODE production in tissues experiencing oxidative stress, such as in cases of inflammation or cardiovascular disease. wikipedia.orgnih.gov

Data Tables

Table 1: Enzymatic Formation of 9-HpODE from Linoleic Acid

Enzyme FamilySpecific Enzyme(s)Primary Product(s)StereochemistryKey Findings
Cyclooxygenases (COX)COX-1, COX-29-HpODEPredominantly 9(R)-HpODECOX-2 shows a greater preference for linoleic acid than COX-1. wikipedia.org
Cytochrome P450 (Microsomal)e.g., CYP2C99-HpODERacemic mixture, R > S (e.g., 80/20 in human liver) wikipedia.orgAlso produces 13-HODE isomers. wikipedia.org
Cytochrome P450 (Plant CYP74)e.g., StAOS3 (CYP74C)Metabolites of 9-HpODE (e.g., ketols)Specific to plant systemsHigh substrate specificity for 9-hydroperoxides. researchgate.netnih.gov

Table 2: Non-Enzymatic Formation of 9-HpODE from Linoleic Acid

MechanismInitiating SpeciesProduct(s)StereochemistryConditions
Free-Radical OxidationFree radicals9-HpODE, 9-EE-HODERacemicOxidative stress wikipedia.org
Singlet-Oxygen OxidationSinglet oxygen9-HpODE, 10-hydroxy-8E,12Z-octadecadienoic acid, 12-hydroxy-9Z-13-E-octadecadienoic acidRacemic (presumed)Oxidative stress wikipedia.org

Autoxidative Processes and Lipid Peroxidation

9-hydroperoxy-10E-octadecenoic acid (9-HpODE) is a lipid hydroperoxide that can be formed non-enzymatically through the autoxidation of linoleic acid. This process, also known as lipid peroxidation, is a free radical chain reaction involving initiation, propagation, and termination steps. nih.gov

The reaction is initiated by the abstraction of a hydrogen atom from the C11 position of linoleic acid, which is a bis-allylic position, resulting in the formation of a pentadienyl radical. nih.gov This radical is stabilized by delocalization over carbons 9 through 13. In the propagation phase, this radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide. nih.govnih.gov

While the primary products of linoleic acid autoxidation are the conjugated diene hydroperoxides, 9-HpODE and 13-hydroperoxy-octadecadienoic acid (13-HpODE), the formation of the bis-allylic 11-hydroperoxide has also been observed, particularly in the presence of antioxidants like α-tocopherol. nih.gov The relative amounts of 9-HpODE and 13-HpODE formed during autoxidation can vary depending on the conditions. For instance, studies on various cooking oils have shown different percentages of these isomers after prolonged storage. researchgate.net

The autoxidation process leads to the deterioration of lipids, causing rancidity in food products. uc.pt This chemical degradation involves the formation of hydroperoxides which are unstable and can decompose into smaller molecules like aldehydes, ketones, and acids. researchgate.net

Table 1: Key Stages of Linoleic Acid Autoxidation

StageDescription
Initiation Abstraction of a hydrogen atom from the C11 position of linoleic acid to form a pentadienyl radical. nih.gov
Propagation The pentadienyl radical reacts with molecular oxygen to form a peroxyl radical, which then abstracts a hydrogen atom from another linoleic acid molecule, forming a lipid hydroperoxide and a new radical. nih.govnih.gov
Termination Radicals react with each other to form non-radical products, ending the chain reaction. nih.gov

Hock-type Cleavage and Other Non-Enzymatic Rearrangements

9-HpODE can undergo further non-enzymatic reactions, including Hock-type cleavage. This process involves the rearrangement of the hydroperoxide, leading to the cleavage of the carbon-carbon bond adjacent to the hydroperoxy group. This can result in the formation of various breakdown products, including aldehydes and other oxidized fatty acids. For example, 9-HpODE can decompose to form 9,12-dioxo-10(E)-dodecenoic acid (DODE). researchgate.net Similarly, both 9-HpODE and 13-HpODE can generate reactive aldehydes like 4-hydroxy-2-nonenal (HNE) through Hock cleavage. researchgate.net

Formation of Racemic Mixtures

The non-enzymatic autoxidation of linoleic acid results in the formation of a racemic mixture of 9-HpODE, meaning that both the 9(S) and 9(R) stereoisomers are produced in approximately equal amounts. wikipedia.orgcaymanchem.comglpbio.com This is in contrast to enzymatic reactions, which are typically stereospecific. The term (±)9-HpODE is used to denote this racemic mixture. caymanchem.comglpbio.com

In biological systems, cytochrome P450 enzymes can also metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding hydroxy derivatives. wikipedia.org However, these enzymatic reactions often produce a non-equal mixture of stereoisomers. wikipedia.org

Heme-catalyzed Degradation Pathways

The degradation of 9-HpODE can be catalyzed by heme and heme-containing proteins. This process is initiated by the decomposition of the hydroperoxide, which generates alkoxyl radicals. tandfonline.com These highly reactive radicals can then undergo a complex series of reactions to form a variety of products, including hydroxy, keto, epoxy, and aldehydic compounds. tandfonline.comresearchgate.net

One significant pathway involves the formation of a pseudo-symmetrical diepoxy radical intermediate. tandfonline.comnih.gov This intermediate can then lead to the formation of equal proportions of two regioisomeric epoxy-allylic ketones: 9,10-trans-epoxy-11E-13-keto-octadecenoic acid and 9-keto-10E-12,13-trans-epoxy-octadecenoic acid. tandfonline.comtandfonline.com The formation of these products in equal amounts from 9-HpODE supports the involvement of a common, symmetrical intermediate. tandfonline.comnih.gov This diepoxy radical intermediate is also implicated in the formation of aldehydic fragmentation products. tandfonline.com

Subcellular Localization of 9-HpODE Biosynthesis

The biosynthesis of 9-HpODE can occur in various subcellular locations, largely dependent on the specific enzymatic or non-enzymatic pathway involved.

In mammals, the enzymes responsible for the formation of octadecanoids, including 9-HpODE, such as cyclooxygenases (COX) and lipoxygenases (LOX), are found in various cellular compartments. acs.org Phospholipases can release linoleic acid from nuclear and mitochondrial membranes, making it available for oxidation by these enzymes. nih.gov

In plants, the biosynthesis of related octadecanoids, such as those in the jasmonic acid pathway, occurs in the chloroplasts. oup.com Lipoxygenases, which can produce 9-HpODE, are widely distributed in plants. oup.com

Non-enzymatic formation of 9-HpODE through lipid peroxidation can occur in any cellular membrane or lipoprotein where polyunsaturated fatty acids like linoleic acid are present and exposed to oxidative stress. nih.gov This is particularly relevant in low-density lipoprotein (LDL) particles, where the oxidation of esterified linoleic acid can lead to significant amounts of 9-HpODE. caymanchem.comglpbio.com

Metabolism and Downstream Transformation Products of 9 Hpode

Reduction to Hydroxyoctadecadienoic Acid (9-HODE)

The primary metabolic fate of 9-HpODE is its reduction to the more stable corresponding alcohol, 9-hydroxyoctadecadienoic acid (9-HODE). nih.gov This conversion is a critical step, as 9-HODE itself is a signaling molecule involved in various cellular processes. wikipedia.orgnih.gov

The reduction of the hydroperoxy group of 9-HpODE to a hydroxyl group is efficiently catalyzed by peroxidases, such as glutathione (B108866) peroxidases. nih.govnih.gov These enzymes utilize reducing agents like glutathione to detoxify the reactive hydroperoxide, thereby preventing potential cellular damage. nih.gov This enzymatic process is a key mechanism for regulating the levels of 9-HpODE and producing 9-HODE.

Once formed, 9-HODE can be incorporated into the phospholipid membranes of cells, primarily at the sn-2 position. wikipedia.org This esterification process serves as a mechanism to store 9-HODE within the cell. The incorporated 9-HODE can alter the physical properties of the membrane and can be a source of free 9-HODE upon cellular stimulation. wikipedia.org

Esterified 9-HODE can be released from phospholipids (B1166683) through the action of phospholipase A2 enzymes. wikipedia.org This release is often triggered by specific cellular signals, leading to a rapid increase in the intracellular concentration of free 9-HODE, which can then exert its biological effects. wikipedia.org This mobilization from a storage pool allows for a tightly regulated signaling response. wikipedia.org

Conversion to Ketone Derivatives (e.g., 9-oxoODE)

Another significant metabolic pathway for 9-HODE is its oxidation to a ketone derivative, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.orgwikipedia.org This conversion represents a further step in the metabolic cascade of oxidized linoleic acid metabolites.

The oxidation of the hydroxyl group of 9-HODE to a keto group is likely carried out by hydroxy-fatty-acid dehydrogenases. wikipedia.org These enzymes are responsible for the metabolism of various hydroxy fatty acids, converting them into their corresponding oxo derivatives. wikipedia.org 9-oxoODE, along with other oxidized linoleic acid metabolites, is implicated in signaling pathways related to pain perception. wikipedia.org

Formation of Epoxy-Alcohol and Trihydroxy Derivatives

In addition to reduction and oxidation, 9-HpODE can be transformed into more complex structures, including epoxy-alcohols and trihydroxy derivatives. These transformations often occur in plants and can be mediated both enzymatically and non-enzymatically. nih.govnih.gov

In potato tubers, 9-HpODE is metabolized to a variety of products, including 9,10-epoxy-11-hydroxy-12-octadecenoic acid. nih.gov This epoxy-alcohol can be further hydrolyzed to form trihydroxy derivatives such as 9,10,13-trihydroxy-11-octadecenoic acid and 9,12,13-trihydroxy-10-octadecenoic acid. nih.gov The enzymes responsible for these conversions in potato tubers have been separated into different fractions, indicating a multi-step enzymatic pathway. nih.gov

In beetroot, the incubation of 9R-HpODE leads to the formation of a primary epoxyalcohol, which upon longer incubation, is hydrolyzed to a predominant trihydroxy isomer along with minor products. nih.gov Similarly, the 9S-HpODE enantiomer yields a single epoxyalcohol that is subsequently hydrolyzed to a prominent triol. nih.gov These findings highlight the stereospecificity of the enzymes involved in these transformations.

The formation of these derivatives is not limited to enzymatic reactions. Non-enzymatic processes, such as reactions with hematin, can also generate epoxy-alcohols and their subsequent hydrolysis products from 9-HpODE. nih.gov

PrecursorTransformationKey Enzymes/ConditionsResulting Products
9-HpODEReductionPeroxidases (e.g., Glutathione Peroxidase)9-HODE
9-HODEIncorporationEsterified 9-HODE in phospholipids
Esterified 9-HODEReleasePhospholipase A2Free 9-HODE
9-HODEOxidationHydroxy-Fatty-Acid Dehydrogenases9-oxoODE
9-HpODEEpoxy-alcohol formationEnzymatic (e.g., in potato, beetroot), Non-enzymatic (e.g., hematin)Epoxy-alcohols (e.g., 9,10-epoxy-11-hydroxy-12-octadecenoic acid)
Epoxy-alcoholsHydrolysisEnzymatic (e.g., epoxide hydrolase), SpontaneousTrihydroxy derivatives (e.g., 9,10,13-trihydroxy-11-octadecenoic acid, 9,12,13-trihydroxy-10-octadecenoic acid)

Peroxygenase-Mediated Epoxidation and Subsequent Hydrolysis

Peroxygenases are enzymes that catalyze the transfer of an oxygen atom from a hydroperoxide to a substrate. nih.gov In the case of 9-HpODE, peroxygenases can mediate its conversion to epoxy fatty acids. nih.govnih.gov This reaction can occur through two main mechanisms: intramolecular and intermolecular peroxygenation. Intramolecular peroxygenation involves the epoxidation of 9-HpODE using the oxygen from its own hydroperoxy group. In contrast, intermolecular peroxygenation utilizes another 9-HpODE molecule as the oxygen donor to epoxidize a 9-hydroxy-dienoic acid (reduced from 9-HpODE). nih.gov Research suggests that intermolecular peroxygenation is the predominant pathway in the biosynthesis of epoxy fatty acids by oat peroxygenase. nih.gov

The resulting epoxy fatty acids, such as 9,10-epoxy-12-octadecenoic acid and 12,13-epoxy-9-octadecenoic acid, can be further metabolized. nih.gov One significant subsequent reaction is hydrolysis, which can be catalyzed by epoxide hydrolases or occur non-enzymatically under acidic conditions. nih.gov This hydrolysis of the epoxide ring leads to the formation of diols and triols. nih.govresearchgate.net For instance, the hydrolysis of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (derived from 9-HpODE) results in the formation of 9,10,13-trihydroxy-(11E)-octadecenoate. nih.gov

In some organisms, like the tomato plant (Solanum lycopersicum), peroxygenase exhibits a preference for epoxidizing cis-double bonds. researchgate.net Oat peroxygenase has been shown to effectively use 9-HpODE as an oxygen donor to epoxidize other unsaturated fatty acids, with a preference for hydroperoxy-trienoic acids over hydroperoxy-dienoic acids. nih.gov

Epoxide Hydrolase Activity

Epoxide hydrolases (EHs) are enzymes that play a critical role in the metabolism of epoxides by catalyzing their hydrolysis to corresponding diols. nih.govnih.gov In the context of 9-HpODE metabolism, after peroxygenase-mediated epoxidation forms an epoxy fatty acid, epoxide hydrolases can act on these intermediates. nih.govresearchgate.net

There are several forms of epoxide hydrolases, including microsomal epoxide hydrolase (mEH or EPHX1) and soluble epoxide hydrolase (sEH or EPHX2). nih.govnih.gov These enzymes convert the reactive epoxide ring into a less reactive diol by adding a water molecule. nih.gov For example, the conversion of epoxy alcohols derived from 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid into trihydroxy-octadecenoates is catalyzed by epoxide hydrolase activity. researchgate.net This sequential action of lipoxygenase, peroxygenase, and then epoxide hydrolase is a recognized pathway for the formation of certain trihydroxy fatty acids. researchgate.net

The activity of soluble epoxide hydrolase can be a key determinant in the levels of certain signaling lipid epoxides. By hydrolyzing these epoxides, sEH reduces their biological activity. nih.gov Therefore, the interplay between peroxygenases that form epoxides and epoxide hydrolases that break them down is crucial in regulating the cellular concentrations of these lipid mediators.

Formation of Other Trihydroxy Fatty Acids (e.g., 9,10,13-trihydroxy-11-octadecenoic acid, 9,12,13-trihydroxy-10-octadecenoic acid)

Beyond pinellic and fulgidic acids, 9-HpODE is a precursor to other trihydroxy fatty acids. In the cytosolic fraction of potato tubers, the metabolism of 9-HPODE at pH 5.5 leads to the formation of several products, including 9,10,13-trihydroxy-11-octadecenoic acid and 9,12,13-trihydroxy-10-octadecenoic acid. nih.gov

The formation of these triols often involves a series of enzymatic reactions. For instance, in rice, a peroxygenase (OsPXG9) can catalyze the conversion of 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), the reduced form of 9-HpODE, into various products. Among these are 9(S)-9,12,13-trihydroxy-10-octadecenoic acid (9(S)-9,12,13-THOE). mdpi.com Similarly, the 13-lipoxygenase pathway can lead to the formation of 13(S)-9,10,13-trihydroxy-11-octadecenoic acid (13(S)-9,10,13-THOE). mdpi.com These trihydroxy fatty acids are recognized for their potential roles in plant defense mechanisms, including antifungal properties. researchgate.netebi.ac.uk

The specific stereochemistry and regiochemistry of the resulting triols can vary depending on the enzymes and organisms involved. researchgate.net These compounds have been found in various natural sources, including beer, and are sometimes produced in response to fungal infections in plants. researchgate.net

Cleavage Products of 9-HpODE

The enzymatic cleavage of 9-HpODE is another significant metabolic route, leading to the formation of aldehydes and other reactive species. This pathway is particularly important in plants, contributing to the production of volatile compounds involved in defense and signaling.

Hydroperoxide Lyase (HPL) Cleavage to Aldehydes (e.g., 3Z-nonenal)

Hydroperoxide lyase (HPL) is a cytochrome P450 enzyme (CYP74 family) that cleaves fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments. nih.govresearchgate.net Specifically, 9-hydroperoxide lyase (9-HPL) acts on 9-HpODE. nih.gov

The plant lipoxygenase (LOX)-hydroperoxide lyase (HPL) pathway involves the cleavage of 9-HpODE by CYP74C enzymes to produce two aldehydes, one of which is 3Z-nonenal. nih.gov This reaction proceeds through the rearrangement of the hydroperoxide into an unstable hemiacetal, which then breaks down. nih.gov This pathway is recognized as a significant route for the production of C9 aldehydes in plants. researchgate.net

Subsequent Oxidation to Hydroxyalkenals (e.g., 4-hydroxynonenal (B163490) (4-HNE))

The aldehyde products of HPL cleavage can undergo further modifications. A key transformation is the oxidation of these aldehydes to form hydroxyalkenals. For example, 3Z-nonenal, a product of 9-HpODE cleavage, can be readily oxidized to 4-hydroperoxy-2E-nonenal (4-HPNE), which is the immediate precursor to the cytotoxic aldehyde 4-hydroxy-2E-nonenal (4-HNE). nih.govnih.gov

While the enzymatic cleavage of 9-HpODE to 3Z-nonenal is a well-defined pathway in plants, the subsequent oxidation to 4-HPNE can occur non-enzymatically. nih.gov There is also evidence for non-enzymatic pathways where 9-HpODE, formed through autoxidation of linoleic acid, undergoes a Hock-type cleavage to yield 3Z-nonenal, which then rapidly oxidizes to 4-HPNE. nih.gov Studies using chiral 9S-HpODE have shown that the resulting 4-HPNE is racemic, which is consistent with a pathway proceeding through 3Z-nonenal. nih.govresearchgate.net This contrasts with the formation of 4-HNE from 13-hydroperoxides, which can retain the original stereochemistry. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in 9-HpODE Metabolism and Their Products

EnzymeSubstrate(s)Key Product(s)
Peroxygenase9-HpODE, other unsaturated fatty acidsEpoxy fatty acids (e.g., 9,10-epoxy-12-octadecenoic acid)
Epoxide HydrolaseEpoxy fatty acidsDiols, Triols (e.g., 9,10,13-trihydroxy-(11E)-octadecenoate)
Epoxy Alcohol Synthase9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoic acid
Hydroperoxide Lyase (HPL)9-HpODE3Z-nonenal

Table 2: Major Downstream Products of 9-HpODE

ProductPrecursor Pathway
Pinellic acidPeroxygenase/Epoxide Hydrolase
Fulgidic acidPeroxygenase/Epoxide Hydrolase
9,10,13-trihydroxy-11-octadecenoic acidPeroxygenase/Epoxide Hydrolase
9,12,13-trihydroxy-10-octadecenoic acidPeroxygenase/Epoxide Hydrolase
3Z-nonenalHydroperoxide Lyase Cleavage
4-hydroxynonenal (4-HNE)HPL Cleavage and Subsequent Oxidation

Formation of other short-chain aldehydes and acyl esters (e.g., Green Leaf Volatiles)

The enzymatic cleavage of 9-hydroperoxy-10E-octadecenoic acid (9-HpODE) is a key step in the biosynthesis of a class of volatile organic compounds known as Green Leaf Volatiles (GLVs). mdpi.comresearchgate.net This process is primarily mediated by the enzyme hydroperoxide lyase (HPL), which specifically targets the hydroperoxide group. mdpi.comnih.gov Plant HPLs are classified based on their substrate specificity, with 9-HPLs acting on 9-hydroperoxides like 9-HpODE. mdpi.comnih.gov

The action of 9-HPL on 9-HpODE results in the cleavage of the fatty acid backbone, yielding two main products: a C9 aldehyde and a C9 ω-oxo acid. mdpi.com Specifically, the cleavage of 9-HpODE (derived from linoleic acid) produces (3Z)-nonenal and 9-oxononanoic acid. mdpi.com If the precursor is 9-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT), derived from α-linolenic acid, the resulting C9 aldehyde is (3Z,6Z)-nonadienal. mdpi.com

These C9 aldehydes are highly reactive and can undergo several subsequent transformations. mdpi.com They can be isomerized, either spontaneously or through the action of an isomerase, to more stable forms such as (2E)-nonenal. mdpi.com Furthermore, these aldehydes are substrates for alcohol dehydrogenase (ADH), which reduces them to their corresponding alcohols. mdpi.complos.org For instance, (3Z)-nonenal is reduced to (3Z)-nonenol, and (2E)-nonenal is converted to (2E)-nonenol. mdpi.com

The final step in this branch of the GLV pathway is the esterification of the newly formed alcohols. This reaction is catalyzed by alcohol acetyl transferase (AAT), which uses acetyl-coenzyme A to produce acyl esters. mdpi.com These esters, along with the C9 aldehydes and alcohols, contribute to the characteristic "green" aroma of many plants and are involved in plant defense and signaling. mdpi.comnih.gov

Table 1: Products of the 9-Hydroperoxide Lyase (9-HPL) Pathway

PrecursorEnzymePrimary ProductsSecondary Products
9-HpODE 9-Hydroperoxide Lyase (9-HPL)(3Z)-nonenal, 9-oxononanoic acid(2E)-nonenal, (3Z)-nonenol, (2E)-nonenol, Acyl esters
9-HPOT 9-Hydroperoxide Lyase (9-HPL)(3Z,6Z)-nonadienal, 9-oxononanoic acid(3E,6Z)-nonadienal, (3Z,6Z)-nonadienol, (3E,6Z)-nonadienol, Acyl esters

Pathways to Divinyl Ethers and Cyclic Metabolites

Beyond cleavage into short-chain volatiles, 9-HpODE can be transformed into cyclic compounds, most notably divinyl ethers. researchgate.netnih.gov This conversion is catalyzed by a specific class of cytochrome P450 enzymes known as divinyl ether synthases (DES), specifically 9-divinyl ether synthase (9-DES). nih.govnih.gov These enzymes are part of the CYP74 family, which also includes allene (B1206475) oxide synthases and hydroperoxide lyases. nih.gov

In tobacco and potato plants, 9-DES has been shown to act preferentially on 9-hydroperoxides. nih.govnih.gov The enzyme converts 9-HpODE, derived from linoleic acid, into an unstable allene oxide, which then rapidly rearranges to form the divinyl ether fatty acid known as colneleic acid. nih.govnih.gov Similarly, when 9-HPOT (from α-linolenic acid) is the substrate, the product is colnelenic acid. nih.gov The expression of 9-DES genes is often induced in response to pathogen attack, suggesting that the resulting divinyl ethers play a role in plant defense. nih.govnih.gov For example, colneleic and colnelenic acids accumulate in tobacco roots after infection and can inhibit the germination of pathogen zoospores. nih.gov

In addition to divinyl ethers, 9-HpODE can be metabolized into other cyclic and oxygenated products. In potato tubers, the metabolism of 9-HpODE can lead to the formation of 9,10-epoxy-11-hydroxy-12-octadecenoic acid. nih.gov Furthermore, enzyme preparations from various seeds can convert 9-HPOT into more complex metabolites. One such pathway involves the enzyme hydroperoxide dehydrase, which first converts the hydroperoxide into a 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (an α-ketol). nih.gov This α-ketol can then be further oxidized by lipoxygenase to form 9-hydroxy-10-oxo-13-hydroperoxy-11(E),15(Z)-octadecadienoic acid, a novel hydroperoxide of an α-ketol. nih.gov Other identified metabolites include various trihydroxy fatty acids, such as 9,10,13-trihydroxy-11-octadecenoic acid and 9,12,13-trihydroxy-10-octadecenoic acid. nih.govresearchgate.net

Table 2: Divinyl Ether and Cyclic Metabolites from 9-Hydroperoxides

PrecursorEnzyme/PathwayKey Products
9-HpODE Divinyl Ether Synthase (9-DES)Colneleic acid
9-HPOT Divinyl Ether Synthase (9-DES)Colnelenic acid
9-HpODE Cytosolic enzymes (potato)9,10-epoxy-11-hydroxy-12-octadecenoic acid, 9,12,13-trihydroxy-10-octadecenoic acid
9-HPOT Hydroperoxide Dehydrase & Lipoxygenase9-hydroxy-10-oxo-13-hydroperoxy-11(E),15(Z)-octadecadienoic acid

Interplay with Other Lipid Peroxidation Products (e.g., 13-HpODE, 13-HODE)

The metabolism of linoleic acid is not limited to the 9-lipoxygenase (9-LOX) pathway. A parallel and often competing pathway is initiated by 13-lipoxygenase (13-LOX), which produces 13-hydroperoxy-(9Z,11E)-octadecadienoic acid (13-HpODE). mdpi.comnih.gov The balance and interaction between the 9-LOX and 13-LOX pathways are crucial, as their products can have different and sometimes opposing biological functions. wikipedia.orgnih.gov Both 9-HpODE and 13-HpODE are typically reduced in tissues to their more stable hydroxy derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), respectively. wikipedia.orgwikipedia.org

Under conditions of oxidative stress, both 9-HODE and 13-HODE isomers can be formed concurrently. wikipedia.orgwikipedia.org Studies have shown that these two families of metabolites have overlapping but not identical activities. wikipedia.orgwikipedia.org For instance, both 9-HODE and 13-HODE can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, but they can have different effects on other signaling pathways. wikipedia.orgnih.govwikipedia.org In some contexts, 13-HODE is associated with protective mechanisms, while 9-HODE can promote pro-inflammatory responses. nih.gov

There is evidence of direct crosstalk between the two pathways. In rice, the suppression of a 9-LOX gene (Osr9-LOX1) led to an increased accumulation of jasmonic acid, a key signaling molecule derived from the 13-LOX pathway. nih.gov This suggests that the 9-LOX pathway can modulate the activity of the 13-LOX pathway, influencing the plant's defense response to different types of herbivores. nih.gov

The interplay is further complicated by the fact that other enzyme systems, such as cyclooxygenases (COX) and cytochrome P450s, can also produce both 9-HODE and 13-HODE from linoleic acid, often generating different stereoisomers than the LOX enzymes. wikipedia.orgwikipedia.orgresearchgate.net The specific ratio of 9-HODE to 13-HODE can vary significantly depending on the tissue, the type of stimulus, and the specific enzymes activated, leading to a highly regulated and context-dependent physiological outcome. nih.gov

Table 3: Comparison of 9-HODE and 13-HODE Pathways

Feature9-HODE Pathway13-HODE Pathway
Initiating Enzyme 9-Lipoxygenase (9-LOX)13-Lipoxygenase (13-LOX)
Primary Hydroperoxide 9-HpODE13-HpODE
Stable Hydroxy Product 9-HODE13-HODE
Downstream Products C9 Aldehydes (e.g., (3Z)-nonenal), Colneleic AcidC6 Aldehydes (e.g., hexanal), Jasmonic Acid
Shared Activities Activation of PPARγ and TRPV1Activation of PPARγ and TRPV1
Reported Crosstalk Suppression can enhance the 13-LOX pathway (e.g., increased jasmonic acid). nih.govIts products are key in systemic plant defense signaling.

Analytical Methodologies for 9 Hpode Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 9-HpODE, enabling the separation of this compound from complex mixtures and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lipid hydroperoxides like 9-HpODE. Normal-phase HPLC, in particular, has been effectively used to separate different products arising from the degradation of 9-HpODE. For instance, in studies of hematin-catalyzed degradation, normal-phase HPLC can resolve key products such as 9-oxo-ODE and 9-HODE. tandfonline.com Reversed-phase HPLC (RP-HPLC) is also employed, often to further separate co-eluting peaks observed in normal-phase chromatography. tandfonline.com

A study focused on the simultaneous determination of four hydroxyoctadecadienoic acid (HODE) isomers, which are reduction products of HpODE isomers, utilized normal-phase HPLC with a silica (B1680970) column. cabidigitallibrary.org This method demonstrated good linearity and low detection limits for compounds including the geometric isomers of 9-HODE. cabidigitallibrary.org While this study focused on the hydroxy derivatives, the methodology is directly relevant to the analysis of their hydroperoxy precursors.

ParameterValueReference
Linearity Range (9-Z,E-HODE)0.75-12.5 µg/mL cabidigitallibrary.org
Linearity Range (9-E,E-HODE)0.5-7.5 µg/mL cabidigitallibrary.org
R² (9-Z,E-HODE)0.9992 cabidigitallibrary.org
R² (9-E,E-HODE)0.9996 cabidigitallibrary.org
LOD (9-Z,E-HODE)0.090 µg/g cabidigitallibrary.org
LOD (9-E,E-HODE)0.060 µg/g cabidigitallibrary.org
LOQ (9-Z,E-HODE)0.32 µg/g cabidigitallibrary.org
LOQ (9-E,E-HODE)0.20 µg/g cabidigitallibrary.org
Average Recovery (9-Z,E-HODE)89.33% cabidigitallibrary.org
Average Recovery (9-E,E-HODE)87.93% cabidigitallibrary.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of hydroperoxides like 9-HpODE by GC-MS is challenging due to their thermal instability. researchgate.net Polyunsaturated peroxide trimethylsilyl (B98337) (TMS) ethers, for example, tend to undergo extensive thermolysis in the hot injection port of a gas chromatograph. researchgate.net

To overcome this limitation, a common strategy involves the reduction of the hydroperoxide group to a more stable hydroxyl group, followed by derivatization to increase volatility. researchgate.net For instance, the hydroperoxide can be reduced to a carbinol, which is then derivatized for GC-MS analysis. researchgate.net This approach allows for the indirect analysis and quantification of 9-HpODE. Studies have shown that the thermolysis of 9- and 13-HpODE TMS ethers is initiated by the cleavage of the O-O bond. researchgate.net Despite these challenges, GC-MS has been used to identify various fatty acid metabolites in biological and food samples. rjptonline.orgarcjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it a highly effective tool for analyzing 9-HpODE and its related metabolites. sfrbm.org This technique is particularly useful for quantifying oxidized fatty acids in complex biological matrices like plasma. lipidmaps.orgphysiology.org

In a typical LC-MS/MS setup for analyzing oxidized fatty acids, a triple quadrupole mass spectrometer is often used. lipidmaps.org The analysis is frequently performed in negative-ion mode using electrospray ionization (ESI), with multiple reaction monitoring (MRM) to enhance specificity and sensitivity. lipidmaps.org For the analysis of 9-HODE, a reduction product of 9-HpODE, a specific precursor-to-product ion transition (m/z 171) can be used for quantification, even when its isomer, 13-HODE, has a similar retention time and precursor ion. lipidmaps.org

A novel chiral stationary phase LC-MS/MS method has been developed to analyze positional and cis/trans isomers of HpODE. nih.gov This method utilizes a chiral column and the addition of sodium ions post-column to improve the fragmentation of HpODE isomers. For 9-10E,12Z-HPODE and 9-10E,12E-HPODE, the selected reaction monitoring (SRM) transition is m/z 335.2 > 195.1. nih.gov This advanced methodology allows for the detailed characterization of HpODE isomers formed through different oxidation pathways. nih.gov

LC-MS/MS ParameterValueReference
Ionization ModeElectrospray Ionization (ESI), Negative lipidmaps.org
Mass SpectrometerTriple Quadrupole lipidmaps.org
Monitored Transition (9-HODE)m/z 171 (product ion) lipidmaps.org
Monitored Transition (9-HpODE isomers)m/z 335.2 > 195.1 nih.gov

Ultrahigh-Performance Liquid Chromatography coupled with Hybrid Triple Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS/MS)

Ultrahigh-Performance Liquid Chromatography (UHPLC) coupled with a hybrid triple quadrupole time-of-flight mass spectrometer (Q-TOF MS/MS) offers enhanced resolution, sensitivity, and mass accuracy for the analysis of 9-HpODE and its metabolites. This platform is well-suited for both the identification and relative quantification of small molecules in complex biological systems. nih.gov

A study employing a quadrupole time-of-flight mass spectrometry (Q-TOFMS) method for the quantitation and identification of oxidized linoleic acid metabolites (OXLAMs) in rat plasma demonstrated the power of this technique. nih.gov In this method, esterified OXLAMs were first hydrolyzed and then extracted. nih.gov Quantitative analysis was performed using a one-point standard addition with isotope dilution. nih.gov The target metabolites, including 9-HODE, were quantified using multiple reaction monitoring (MRM) extracted ion chromatograms generated post-acquisition with a narrow extraction window (10 ppm). nih.gov This approach provides high precision and accuracy in quantification. nih.gov

Performance Metric9-HODEReference
Mean Concentration (nmol/L)57.8 ± 18.7 nih.gov
Limit of Quantitation (LOQ) (nmol/L)9.7 nih.gov
Coefficient of Variation< 18.5% nih.gov

Spectroscopic Methods for Structural Characterization in Research

Spectroscopic techniques are indispensable for the definitive structural elucidation of 9-HpODE and its derivatives, providing detailed information about their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules, including lipid hydroperoxides. Proton (¹H) NMR, in particular, provides valuable information about the chemical environment of protons within a molecule.

In the study of the degradation products of 9-HpODE, ¹H NMR was used to identify two regio-isomeric epoxy-ketones. tandfonline.com The NMR spectra, recorded in deuterated benzene (B151609) at 600 MHz, showed characteristic signals that defined a trans-epoxide coupled to a trans double bond and an allylic ketone. tandfonline.com For instance, the coupling constant for the double bond protons was 15.8 Hz, indicating a trans configuration. tandfonline.com The two epoxide protons displayed a coupling constant of 1.9 Hz, which is characteristic of a trans-epoxide. tandfonline.com Although the NMR spectra of the two isomers were nearly indistinguishable, the data provided crucial structural information. tandfonline.com

Key ¹H NMR SignalDiagnostic InformationReference
J = 15.8 HzTrans double bond tandfonline.com
J = 1.9 HzTrans-epoxide tandfonline.com

Enzymatic and Biochemical Assays for Activity and Product Analysis

A variety of enzymatic and biochemical assays are employed to determine the activity of enzymes that produce or metabolize 9-HpODE and to analyze the resulting products.

One common method for determining lipoxygenase (LOX) activity, the class of enzymes often responsible for the formation of 9-HpODE from linoleic acid, involves spectrophotometry. This technique measures the increase in absorbance at 234 nm, which is characteristic of the formation of a conjugated diene system in the hydroperoxide product. protocols.ioresearchgate.net Alternatively, a colorimetric assay can be used, which detects the lipoxygenase reaction product, linoleic acid hydroperoxide, through an oxidative coupling reaction that produces a colored compound. nih.gov

The activity of enzymes that further metabolize 9-HpODE can also be assessed. For instance, in potato tubers, the metabolic pathway of 9-HPODE in the cytosolic fraction has been studied. nih.gov The enzymatic reaction products at a specific pH can be analyzed to identify various metabolites. nih.gov In one study, anion-exchange chromatography was used to separate cytosolic enzymes into different fractions, revealing that one enzyme fraction (E1) produced 9-keto-10,12-octadecadienoic acid, while another (E2) formed other products. nih.gov The reactivity of these enzymes with different hydroperoxides can also be evaluated to understand their substrate specificity. nih.gov

Enzyme activity can also be measured by monitoring the decrease in absorbance of a specific substrate over time. For example, the activity of a purified lipoxygenase from sesame was determined by measuring the decrease in absorbance at 660 nm of methylene (B1212753) blue in the presence of linoleic acid. tandfonline.com The influence of factors like pH and temperature on enzyme activity and stability can also be investigated to characterize the optimal conditions for the enzyme. tandfonline.com

Table 1: Examples of Enzymatic and Biochemical Assays for 9-HpODE Research

Assay TypePrincipleApplicationKey Findings
Spectrophotometric Assay Measures the increase in absorbance at 234 nm due to the formation of a conjugated diene system in the hydroperoxide product. protocols.ioresearchgate.netDetermination of lipoxygenase (LOX) activity. protocols.ioresearchgate.netAllows for the quantification of LOX activity by monitoring the rate of hydroperoxide formation. protocols.ioresearchgate.net
Colorimetric Assay Detects linoleic acid hydroperoxide through an oxidative coupling reaction that produces a colored compound. nih.govRapid visual determination of lipoxygenase activity. nih.govOffers a sensitive and rapid method for detecting LOX activity in various samples, including crude vegetable homogenates. nih.gov
Chromatographic Separation and Product Analysis Anion-exchange chromatography separates enzymes, and subsequent analysis of reaction products identifies metabolites. nih.govElucidation of the metabolic pathway of 9-HpODE in the cytosolic fraction of potato tubers. nih.govRevealed the formation of multiple metabolites from 9-HpODE, including 9-keto-10,12-octadecadienoic acid and various hydroxy and trihydroxy fatty acids. nih.gov
Substrate Depletion Assay Measures the decrease in absorbance of a substrate (e.g., methylene blue) over time to determine enzyme activity. tandfonline.comCharacterization of purified lipoxygenase from sesame. tandfonline.comDetermined the optimal pH and temperature for the enzyme's activity and stability. tandfonline.com

Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules within biological systems, and it plays a crucial role in elucidating the pathways involving 9-HpODE. By introducing fatty acids labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can track their conversion into 9-HpODE and its subsequent metabolites. nih.gov

For instance, ¹³C-labeled linoleic acid can be used to study the oxidation pathways of fatty acids. nih.gov By tracing the ¹³C label, researchers can follow the carbon skeleton of linoleic acid as it is converted to 9-HpODE and other downstream products. This approach provides insights into the specific enzymatic reactions and metabolic routes involved. nih.gov

Stable isotope dilution analysis coupled with liquid chromatography-mass spectrometry (LC-MS) is a quantitative method used to measure the formation of 9-HpODE. researchgate.net This technique involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₈-13-HpODE) to a sample. By comparing the mass spectrometry signals of the unlabeled (endogenous) and labeled compounds, the concentration of the endogenous compound can be accurately determined. researchgate.net

These labeling strategies are essential for understanding the dynamics of lipid metabolism, including the rates of synthesis, turnover, and flux of fatty acids through various pathways. nih.gov The use of stable isotope-labeled tracers is a well-established methodology that is continually being refined to provide unique insights into human lipid metabolism in vivo. nih.gov

Table 2: Isotopic Labeling Strategies in 9-HpODE Research

Labeling StrategyPrincipleApplicationKey Findings
¹³C-Labeled Linoleic Acid Tracing Introduction of ¹³C-labeled linoleic acid to trace its metabolic fate through oxidation pathways. nih.govElucidating the metabolic pathways of fatty acid oxidation. nih.govAllows for the tracking of the carbon skeleton of linoleic acid to identify downstream metabolites of 9-HpODE. nih.gov
Stable Isotope Dilution Analysis with LC-MS A known amount of an isotopically labeled internal standard is added to a sample for accurate quantification of the endogenous compound. researchgate.netQuantifying the formation of 9-HpODE and its reduced form, 9-HODE. researchgate.netProvides a precise method for measuring the concentration of 9-HpODE in biological samples. researchgate.net
Stable Isotope-Labeled Tracers in vivo Infusion of stable isotope-labeled fatty acids to study lipid metabolism in living organisms. nih.govQuantitative evaluation of fatty acid and triglyceride metabolism in humans. nih.govEnables the measurement of key metabolic parameters such as lipolysis, fatty acid uptake, and oxidation. nih.gov

Chiral Analysis for Stereoisomer Distinction

9-HpODE exists as stereoisomers (enantiomers), which are non-superimposable mirror images of each other. These different stereoisomers can have distinct biological activities. Therefore, chiral analysis is crucial for distinguishing between them.

Chiral phase-high-performance liquid chromatography (CP-HPLC) is a primary technique used for the separation of enantiomers of hydroperoxy fatty acids, including 9-HpODE. nih.govscispace.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. nih.govscispace.com For example, a Reprosil Chiral NR column has been successfully used to resolve enantiomers of hydroperoxyoctadecenoic acids, with the S stereoisomers consistently eluting before the R stereoisomers. nih.govscispace.com The choice of the chiral stationary phase, such as those based on cellulose (B213188) or amylose (B160209) derivatives, is critical for achieving effective separation. nih.govnih.gov

The separated enantiomers can then be identified and quantified using various detectors, such as UV detectors or mass spectrometers (MS). epa.gov Combining CP-HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the identification of hydroperoxides, even in complex mixtures. epa.gov The fragmentation patterns observed in the MS/MS spectra can provide structural information that aids in the identification of the specific isomers. nih.govscispace.com

The development of microflow Chiralpak capillary columns offers the advantage of analyzing very small sample sizes with high sensitivity using simple UV detection. nih.gov Supercritical fluid chromatography (SFC) is another effective technique for chiral separations, offering advantages such as high efficiency and shorter analysis times compared to traditional HPLC. lcms.cz

Table 3: Chiral Analysis Methods for 9-HpODE Stereoisomers

Analytical MethodPrincipleApplicationKey Findings
Chiral Phase-High-Performance Liquid Chromatography (CP-HPLC) Utilizes a chiral stationary phase to differentially interact with and separate enantiomers. nih.govscispace.comSeparation of enantiomeric hydroperoxyoctadecenoic acids. nih.govscispace.comEnables the resolution of S and R stereoisomers of 9-HpODE, often with the S enantiomer eluting first on specific columns. nih.govscispace.com
CP-HPLC coupled with Mass Spectrometry (LC-MS/MS) Combines the separation power of CP-HPLC with the sensitive and specific detection of mass spectrometry. epa.govIdentification and analysis of hydroperoxides in complex mixtures. epa.govProvides structural information through fragmentation patterns, facilitating the identification of specific stereoisomers. nih.govscispace.comepa.gov
Microflow Chiralpak Capillary Columns Miniaturized chiral columns for analyzing small sample volumes with high sensitivity. nih.govChiral analysis of endogenous hydroxy eicosanoids. nih.govAllows for the analysis of nanogram-level samples using UV detection. nih.gov
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for high-efficiency chiral separations. lcms.czChiral analysis of various compounds, including pesticides. lcms.czOffers faster analysis times and orthogonal selectivity compared to conventional HPLC. lcms.cz

Future Research Directions and Unexplored Aspects

Comprehensive Mapping of 9-HpODE Metabolomes Across Diverse Biological Systems

A significant frontier in 9-HpODE research lies in the comprehensive mapping of its metabolome across a wide array of biological systems, from microorganisms to plants and animals. Current knowledge is often focused on a limited set of organisms and tissues. Future studies should aim to create detailed profiles of 9-HpODE and its downstream metabolites in various species, organs, and even single cell types under different physiological and pathological conditions. This will require the development and application of advanced analytical techniques capable of detecting and quantifying a broad spectrum of related oxylipins. Such comprehensive mapping will provide a foundational resource for understanding the diverse roles of 9-HpODE and how its metabolic pathways have evolved across different life forms.

Elucidation of Novel Enzyme Systems and Non-Enzymatic Pathways

The formation and degradation of 9-HpODE are governed by a complex interplay of enzymatic and non-enzymatic reactions. While lipoxygenases (LOX) are the primary enzymes responsible for its synthesis from linoleic acid, the full repertoire of enzymes involved in its downstream metabolism is yet to be fully elucidated. Future research should focus on the discovery and characterization of novel enzymes, such as specific reductases, isomerases, and synthases, that act on 9-HpODE to generate a diverse array of bioactive molecules. For instance, studies in the marine green alga Ulva conglobata have shown the enantioselective formation of (R)-9-HpODE, pointing to the existence of specific and uncharacterized enzyme systems. nih.gov

Advanced Mechanistic Studies on Cellular and Molecular Interactions

The biological activities of 9-HpODE are mediated through its interactions with various cellular and molecular targets. While some receptors and signaling pathways have been identified, a comprehensive understanding of its molecular mechanisms of action is still in its infancy. Future research should employ advanced techniques, such as chemical biology probes and proteomics, to identify the specific protein targets of 9-HpODE and its metabolites. Elucidating how these interactions modulate protein function, enzyme activity, and gene expression will provide critical insights into the signaling cascades initiated by this lipid hydroperoxide.

Moreover, investigating the interplay between 9-HpODE and other signaling pathways is a key area for future exploration. Understanding how 9-HpODE signaling is integrated with other cellular processes, such as calcium signaling, protein phosphorylation cascades, and transcriptional regulation, will be essential for a holistic view of its physiological roles.

Development of High-Throughput Analytical Platforms for 9-HpODE and its Oxylipin Network

To fully unravel the complexity of the 9-HpODE oxylipin network, the development of high-throughput analytical platforms is paramount. Current methods for the detection and quantification of 9-HpODE and its numerous metabolites can be labor-intensive and may not capture the full spectrum of these molecules. Future advancements should focus on creating robust and sensitive platforms, likely based on mass spectrometry, that can simultaneously measure a wide range of oxylipins in a high-throughput manner. These platforms will be instrumental for large-scale metabolomic studies, enabling researchers to analyze a multitude of samples from diverse biological sources and experimental conditions. The availability of such powerful analytical tools will accelerate the pace of discovery in the field of lipidomics and provide a more complete picture of the 9-HpODE signaling network.

Systems Biology Approaches to Integrate 9-HpODE Signaling with Global Cellular Processes

A systems biology approach is necessary to integrate the vast amount of data generated from metabolomic, proteomic, and transcriptomic studies of 9-HpODE. By constructing computational models of the 9-HpODE signaling network and its connections to other cellular pathways, researchers can gain a more comprehensive understanding of its regulatory roles. These models can be used to predict the dynamic behavior of the system in response to various stimuli and to identify key nodes and control points within the network. This in silico approach will not only provide a deeper understanding of the complex biological processes regulated by 9-HpODE but also aid in the identification of potential targets for therapeutic intervention.

Comparative Oxylipinomics in Host-Microbe Interactions

The role of 9-HpODE and other oxylipins in the intricate communication between hosts and their associated microbes is a rapidly emerging and exciting area of research. Both hosts and microbes can produce and respond to oxylipins, suggesting a complex chemical dialogue that can influence the outcome of these interactions, from symbiosis to pathogenesis. Future research using comparative oxylipinomics will be crucial to decipher this chemical cross-talk. By analyzing the oxylipin profiles of different host-microbe pairings, researchers can identify specific molecules and pathways that are critical for establishing and maintaining these relationships. This knowledge could lead to novel strategies for modulating the microbiome to improve host health and combat infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 9-hydroperoxy-10E-octadecenoic acid (9-HpOME)?

  • Methodological Answer : 9-HpOME is primarily synthesized via enzymatic oxidation of linoleic acid using lipoxygenases (LOX), which selectively introduce hydroperoxide groups at the C9 position. Autoxidation under controlled oxygen exposure and light can also generate 9-HpOME, but this method requires careful monitoring to avoid non-specific peroxidation. Purification is typically achieved via reversed-phase HPLC or silica chromatography, with structural confirmation by NMR and high-resolution mass spectrometry (HRMS) .

Q. How should 9-HpOME be stored to maintain stability in experimental settings?

  • Methodological Answer : 9-HpOME is prone to degradation via radical-mediated decomposition. Storage recommendations include:

  • Temperature : –80°C under inert gas (e.g., argon) to minimize peroxide breakdown.
  • Solvent : Dissolve in ethanol or methanol (0.1% BHT as stabilizer) to inhibit autoxidation.
  • Light Exposure : Use amber vials to prevent photooxidation. Regular stability checks via LC-MS are advised to confirm integrity .

Q. What analytical techniques are most reliable for quantifying 9-HpOME in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Key parameters:

  • Column : C18 reversed-phase with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Internal Standards : Deuterated analogs (e.g., d4-9-HpOME) correct for matrix effects.
  • Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines. UV detection at 234 nm (conjugated diene) serves as a secondary method .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 9-HpOME across studies?

  • Methodological Answer : Discrepancies often arise from differences in:

  • Purity : Validate compound purity (>95%) via HPLC and NMR.
  • Isomerization : Confirm the 10E configuration (vs. 10Z) via NOESY NMR or circular dichroism.
  • Experimental Models : Use standardized cell lines (e.g., RAW 264.7 macrophages) and control for endogenous oxylipin levels. Meta-analyses comparing dose-response curves and signaling pathways (e.g., NF-κB vs. PPARγ) are recommended .

Q. What mechanistic insights exist for 9-HpOME’s role in oxidative stress signaling?

  • Methodological Answer : 9-HpOME acts as a precursor for electrophilic oxylipins (e.g., 9-oxo-ODE) via glutathione peroxidase-mediated reduction. Its pro-inflammatory effects are linked to:

  • ROS Generation : Activates NADPH oxidase in neutrophils.
  • Receptor Binding : Competes with 13-HODE for PPARγ binding.
  • Experimental Design : Use siRNA knockdown of LOX isoforms or GPx inhibitors to delineate pathways. Redox-sensitive probes (e.g., DCFH-DA) quantify ROS in real-time .

Q. What are the ecological implications of 9-HpOME release into aquatic systems?

  • Methodological Answer : While 9-HpOME is not classified as ecotoxic, its low water solubility (~0.1 mg/L) necessitates studies on bioaccumulation and degradation. Key approaches:

  • Biodegradation Assays : Use OECD 301F (ready biodegradability) with activated sludge.
  • Trophic Transfer : Track 14C-labeled 9-HpOME in algae-zooplankton-fish models.
  • Mobility : Soil adsorption coefficients (Koc) predict limited leaching .

Q. How can isotopic labeling advance kinetic studies of 9-HpOME metabolism?

  • Methodological Answer : Synthesize 13C- or 2H-labeled 9-HpOME to:

  • Trace Metabolic Flux : Use LC-MS/MS to monitor incorporation into downstream metabolites (e.g., epoxy alcohols).
  • Elucidate Enzymatic Turnover : Pair with kinetic isotope effect (KIE) assays for LOX/GPx activity.
  • Quantitative Proteomics : SILAC-labeled cells reveal protein targets (e.g., redox-sensitive kinases) .

Data Interpretation and Validation

Q. What strategies mitigate artifacts in 9-HpOME detection during lipidomic profiling?

  • Methodological Answer :

  • Artifact Sources : In-source fragmentation, autoxidation during extraction.
  • Mitigation : Add antioxidants (e.g., EDTA/BHT) to extraction buffers; use cold acetone for precipitation.
  • Data Normalization : Normalize to total protein content or internal lipid standards (e.g., d4-PGE2) .

Q. Why do half-life estimates for 9-HpOME vary across in vitro vs. in vivo systems?

  • Methodological Answer : Half-life differences reflect:

  • Compartmentalization : Rapid degradation in plasma (minutes) vs. slower turnover in adipose tissue (hours).
  • Redox Environment : Glutathione levels in cells vs. serum alter reduction rates.
  • Experimental Replication : Use physiologically relevant concentrations (µM range) and hypoxia-mimetic conditions (e.g., CoCl2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.